1-amino-4-chloroanthracene-9,10-dione
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Overview
Description
Preparation Methods
The synthesis of 1-amino-4-chloroanthracene-9,10-dione typically involves the chlorination of anthraquinone followed by amination. One common method involves the reaction of 1,4-dichloroanthraquinone with ammonia under high temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity .
Chemical Reactions Analysis
1-amino-4-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: The amino and chloro groups can undergo substitution reactions with various nucleophiles, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-amino-4-chloroanthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-amino-4-chloroanthracene-9,10-dione involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting its function and leading to cell death . It may also inhibit certain enzymes involved in cellular metabolism .
Comparison with Similar Compounds
1-amino-4-chloroanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-aminoanthraquinone: Lacks the chloro group, leading to different chemical reactivity and applications.
1-chloroanthraquinone: Lacks the amino group, affecting its biological activity and industrial uses.
1,4-diaminoanthraquinone: Contains two amino groups, which can lead to enhanced biological activity.
The presence of both amino and chloro groups in this compound makes it unique, providing a balance of chemical reactivity and biological activity .
Properties
CAS No. |
2872-47-1 |
---|---|
Molecular Formula |
C14H8ClNO2 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
1-amino-4-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H8ClNO2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,16H2 |
InChI Key |
AWACQBFBMROGQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)N |
2872-47-1 | |
Origin of Product |
United States |
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